molecular formula C19H17O4P B1620170 Diphenyl p-tolyl phosphate CAS No. 78-31-9

Diphenyl p-tolyl phosphate

Cat. No.: B1620170
CAS No.: 78-31-9
M. Wt: 340.3 g/mol
InChI Key: OJUZRFGUKHQNJX-UHFFFAOYSA-N
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Description

Diphenyl p-tolyl phosphate is an organic phosphate ester compound with the chemical formula C19H17O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound appears as a white crystalline solid and is soluble in organic solvents like toluene and ether .

Preparation Methods

Diphenyl p-tolyl phosphate can be synthesized through the reaction of p-tolyl phenol with phosphorus oxychloride under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Diphenyl p-tolyl phosphate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenyl p-tolyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diphenyl p-tolyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to altered metabolic pathways. The compound’s flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames .

Comparison with Similar Compounds

Diphenyl p-tolyl phosphate can be compared with other similar compounds such as:

These compounds share some common uses but differ in their chemical structures, reactivity, and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-methylphenyl) diphenyl phosphate
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InChI

InChI=1S/C19H17O4P/c1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h2-15H,1H3
Source PubChem
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InChI Key

OJUZRFGUKHQNJX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
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Molecular Formula

C19H17O4P
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DSSTOX Substance ID

DTXSID70274039
Record name Diphenyl 4-tolyl phosphate
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Molecular Weight

340.3 g/mol
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Physical Description

Isomeric mixture: Clear colorless liquid; [HSDB]
Record name p-Cresyl diphenyl phosphate
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Solubility

Insoluble in water, Soluble in organic solvents
Record name P-CRESYL DIPHENYL PHOSPHATE
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Density

1.208 g/cu cm at 25 °C
Record name P-CRESYL DIPHENYL PHOSPHATE
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Vapor Density

11.7 (Air = 1)
Record name P-CRESYL DIPHENYL PHOSPHATE
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Vapor Pressure

VP: 5.0 mm Hg at 220 °C
Record name P-CRESYL DIPHENYL PHOSPHATE
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Color/Form

Colorless liquid

CAS No.

78-31-9
Record name Diphenyl p-tolyl phosphate
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Record name p-Cresyl diphenyl phosphate
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Record name Diphenyl 4-tolyl phosphate
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Record name DIPHENYL P-TOLYL PHOSPHATE
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Melting Point

-40 °C
Record name P-CRESYL DIPHENYL PHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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